Cas no 11072-82-5 (4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-)

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- structure
11072-82-5 structure
Nombre del producto:4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-
Número CAS:11072-82-5
MF:C39H48N2O9
Megavatios:688.806431770325
CID:149067
PubChem ID:5359060

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- Propiedades químicas y físicas

Nombre e identificación

    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]-
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a
    • Kidamycin
    • 11-hydroxy-5,6-dimethylpyrido<4,3-b>carbazole
    • 6H-Pyrido[4,3-b]carbazol-11-ol,5,6-dimethyl
    • 2-[(E)-but-2-en-2-yl]-10-[4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
    • 11072-82-5
    • Q15426247
    • Rubiflavin B
    • CHEMBL1988097
    • NSC-295565
    • NSC295565
    • NSC-143094
    • NSC143094
    • 4H-Anthra[1,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propenyl]- 8-[2,3,6-trideoxy-3-(dimethylamino)-.beta.-D-arabino- hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)- 3-C-methyl-.alpha.-L-lyxo-hexopyranosyl]-
    • AKOS040752261
    • 2-[(E)-but-2-en-2-yl]-10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-4,6-dimethyloxan-2-yl]-8-[(2R,4R,5S,6R)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-
    • DTXSID201028223
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propenyl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-
    • 4H-Anthra[1,2-b]pyran-4,7,12-trione, 11-hydroxy-5-methyl-2-(1-methyl-1-propenyl)-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-, (E)-
    • NSC 143094;Rubiflavin B
    • E59M3D67RY
    • 11-Hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-beta-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-alpha-L-lyxo-hexopyranosyl]-4H-anthra[1,2-b]pyran-4,7,12-trione
    • NSC 143094
    • NSC 295565
    • Renchi: InChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11-
    • Clave inchi: MFTJRTUKCOVIMD-BOPFTXTBSA-N
    • Sonrisas: C/C=C(\C1=CC(=O)C2=C(C3C(=O)C4C(=C(C5OC(C)C(O)C(C)(N(C)C)C5)C=C(C5OC(C)C(O)C(N(C)C)C5)C=4C(=O)C=3C=C2C)O)O1)/C

Atributos calculados

  • Calidad precisa: 688.33600
  • Masa isotópica única: 688.33598111g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 11
  • Recuento de átomos pesados: 50
  • Cuenta de enlace giratorio: 5
  • Complejidad: 1410
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 8
  • Recuento de centros tridimensionales de bonos fijos: 1
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.3
  • Superficie del Polo topológico: 146Ų

Propiedades experimentales

  • PSA: 149.98000
  • Logp: 4.67770

4H-Anthra[1,2-b]pyran-4,7,12-trione,11-hydroxy-5-methyl-2-[(1E)-1-methyl-1-propen-1-yl]-8-[2,3,6-trideoxy-3-(dimethylamino)-b-D-arabino-hexopyranosyl]-10-[2,3,6-trideoxy-3-(dimethylamino)-3-C-methyl-a-L-lyxo-hexopyranosyl]- Literatura relevante

Proveedores recomendados
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
PRIBOLAB PTE.LTD
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
Zhangzhou Sinobioway Peptide Co.,Ltd.